REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=O.[OH:5][C:6]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12]2[C:7]=1[CH2:8][CH2:9][C:10](=[O:17])[NH:11]2.C(=O)([O-])[O-].[K+].[K+].C(Br)C#C>O>[CH2:4]([O:16][C:13]1[CH:14]=[CH:15][C:6]([OH:5])=[C:7]2[C:12]=1[NH:11][C:10](=[O:17])[CH2:9][CH2:8]2)[C:2]#[CH:1] |f:2.3.4|
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Name
|
|
Quantity
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2 L
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Type
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reactant
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
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OC1=C2CCC(NC2=C(C=C1)O)=O
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
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C(C#C)Br
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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were further added
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Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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while refluxing for 3 hours on a water bath
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
|
CUSTOM
|
Details
|
the acetone and the 2-propynyl bromide were evaporated under reduced pressure
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with chloroform
|
Type
|
WASH
|
Details
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the chloroform layer was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The chloroform was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual crystals were recrystallized from isopropanol-diethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC=1C=CC(=C2CCC(NC12)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |